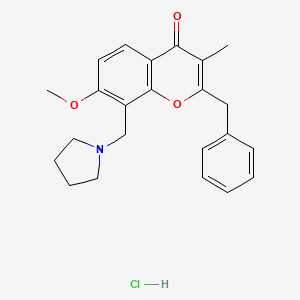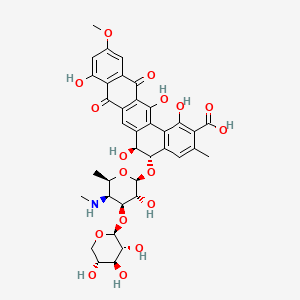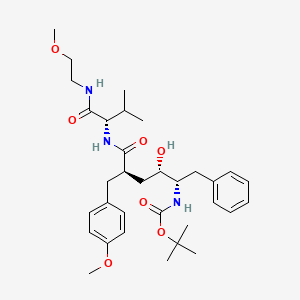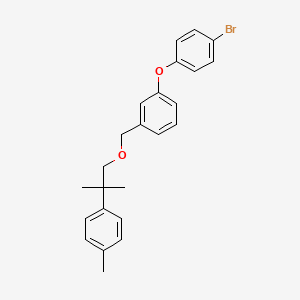![molecular formula C9H20CaO8Si2 B15190973 Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)
Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is a complex organosilicon compound. It is known for its unique structure, which includes a calcium ion coordinated with a silane group and an epoxy group. This compound is used in various industrial and scientific applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane typically involves the reaction of trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane with calcium silicate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane} + \text{Calcium Silicate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the mixing of reactants in a reactor, followed by heating and stirring to promote the reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Epoxide Ring Opening: The epoxy group can undergo ring-opening reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Condensation: Catalysts such as acids or bases.
Epoxide Ring Opening: Nucleophiles like amines or alcohols, often under mild conditions.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Hydroxyalkyl derivatives.
Scientific Research Applications
Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane has numerous applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane involves its ability to form strong bonds with both organic and inorganic substrates. The silane group can hydrolyze to form silanols, which can then condense to form siloxane bonds. The epoxy group can react with nucleophiles, leading to the formation of stable covalent bonds. These interactions make it a valuable compound in various applications.
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane
- Calcium Silicate
- Glycidoxypropyltrimethoxysilane
Uniqueness
Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is unique due to its combination of a calcium ion with a silane and an epoxy group. This structure imparts distinct properties such as enhanced reactivity and the ability to form strong bonds with a variety of substrates, making it more versatile compared to similar compounds.
Properties
Molecular Formula |
C9H20CaO8Si2 |
|---|---|
Molecular Weight |
352.50 g/mol |
IUPAC Name |
calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C9H20O5Si.Ca.O3Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9;;1-4(2)3/h9H,4-8H2,1-3H3;;/q;+2;-2 |
InChI Key |
KPZKDKZZHQRGSA-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOCC1CO1)(OC)OC.[O-][Si](=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15190896.png)
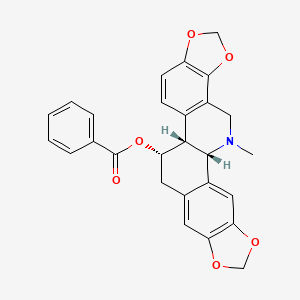

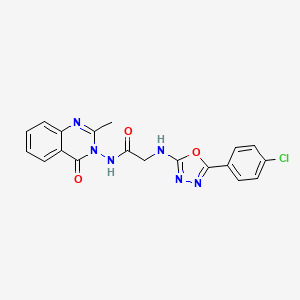
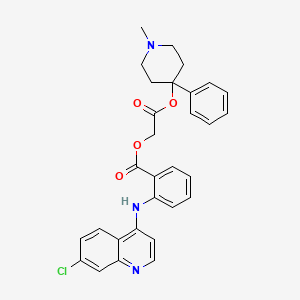
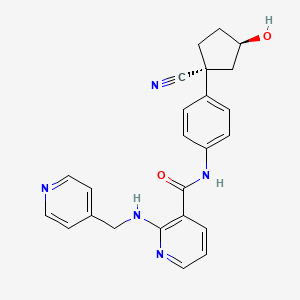
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)

